5'-Guanylylmethylenediphosphonate

Description

Properties

IUPAC Name |

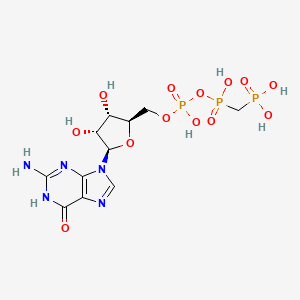

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBDHXOBFUBCJD-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930365 |

Source

|

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-93-1 |

Source

|

| Record name | 5′-Guanylic acid, monoanhydride with methylenebis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylylmethylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Guanylylmethylenebisphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.,.GAMMA.-METHYLENE GUANOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E15I11U9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Guanylylmethylenediphosphonate (GMP-PCP): Mechanism of Action and Experimental Applications

This guide provides a comprehensive overview of 5'-Guanylylmethylenediphosphonate (GMP-PCP), a non-hydrolyzable analog of guanosine triphosphate (GTP). It is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, pharmacology, and biochemistry. This document delves into the core mechanism of GMP-PCP's action on G-proteins, its application in key biochemical assays, and a comparative analysis with other commonly used GTP analogs.

Introduction: The Significance of Non-Hydrolyzable GTP Analogs in G-Protein Research

G-protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] These receptors transduce a wide array of extracellular signals into intracellular responses by activating heterotrimeric G-proteins.[1] The activation state of a G-protein is tightly regulated by the binding and hydrolysis of GTP. In its inactive state, the Gα subunit is bound to guanosine diphosphate (GDP).[3] Upon GPCR activation, a conformational change is induced in the G-protein, facilitating the exchange of GDP for GTP.[1] The GTP-bound Gα subunit then dissociates from the Gβγ dimer and interacts with downstream effectors to propagate the signal.[1] Signal termination is achieved through the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP.[3]

To study the intricate steps of the G-protein cycle and the consequences of sustained G-protein activation, researchers rely on non-hydrolyzable GTP analogs. These molecules mimic the structure of GTP but are resistant to enzymatic cleavage. This compound (GMP-PCP), also known as Gpp(CH₂)p, is one such analog that has proven to be an invaluable tool in dissecting G-protein-mediated signaling pathways.[4]

The Core Mechanism of Action of GMP-PCP

The key to GMP-PCP's utility lies in the substitution of the oxygen atom linking the β- and γ-phosphates of GTP with a methylene group (-CH₂-). This phosphonate linkage is resistant to the hydrolytic activity of the Gα subunit's GTPase domain.

Locking the G-Protein in a Persistently Active State

When GMP-PCP binds to the nucleotide-binding pocket of a Gα subunit, it induces a conformational change analogous to that caused by GTP binding. This transition promotes the dissociation of the Gα subunit from the Gβγ dimer and the GPCR.[5] However, because the β-γ phosphonate bond cannot be cleaved, the Gα subunit remains in its "active," GMP-PCP-bound state. This persistent activation allows for the prolonged stimulation of downstream effector proteins, such as adenylyl cyclase or phospholipase C, enabling researchers to study the sustained effects of G-protein signaling without the confounding factor of GTP hydrolysis.[6]

The following diagram illustrates the G-protein activation cycle and the point of intervention by GMP-PCP.

Structural Insights into the GMP-PCP-Bound State

Crystallographic studies of Gα subunits in complex with GMP-PCP have provided a detailed understanding of the structural basis for its mechanism of action.[5] The binding of GMP-PCP induces a conformational change in three key flexible regions of the Gα subunit, known as switch I, switch II, and switch III. These changes are critical for the release of the Gβγ subunit and for the interaction with effector proteins. The methylene bridge in GMP-PCP prevents the proper positioning of a catalytic water molecule and the coordination of magnesium ions that are essential for the nucleophilic attack on the γ-phosphate during hydrolysis. This structural rigidity effectively traps the G-protein in its signaling-competent conformation.

Experimental Applications of GMP-PCP

The unique properties of GMP-PCP make it a versatile tool for a variety of in vitro assays designed to probe G-protein function.

GTP Binding Assays

GTP binding assays are fundamental for characterizing the activation of G-proteins in response to GPCR stimulation. By using a labeled version of a non-hydrolyzable GTP analog, researchers can quantify the extent of G-protein activation. While radiolabeled GTPγS ([³⁵S]GTPγS) has been traditionally used, non-radioactive alternatives are gaining popularity for safety and ease of use.[7] GMP-PCP can be used in competitive binding assays or, if a labeled version is available, in direct binding studies.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a common non-radioactive format.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Fluorescently labeled GMP-PCP analog (e.g., Eu-GMP-PCP)

-

GPCR agonist

-

Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA

-

GDP

-

384-well low-volume white microplates

-

TR-FRET plate reader

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Thaw cell membranes on ice. Homogenize by gentle vortexing or passing through a fine-gauge needle.[7] Dilute to the desired concentration in assay buffer.

-

Prepare serial dilutions of the agonist in assay buffer.

-

Prepare working solutions of GDP and Eu-GMP-PCP in assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar and nanomolar range, respectively.

-

-

Assay Plate Setup:

-

To each well of a 384-well plate, add 5 µL of assay buffer (for total binding) or unlabeled GTP (for non-specific binding).

-

Add 5 µL of the agonist dilution series.

-

Add 5 µL of the cell membrane suspension.

-

Add 5 µL of the GDP solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes to allow for agonist binding and GDP dissociation.

-

Initiate the binding reaction by adding 5 µL of the Eu-GMP-PCP solution to each well.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Adenylyl Cyclase Activity Assays

Adenylyl cyclase is a key effector enzyme for Gs- and Gi-coupled GPCRs.[8] The activation of Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gi activation has an inhibitory effect.[9] GMP-PCP can be used to persistently activate Gs, leading to a sustained production of cAMP, which can be quantified.

This protocol outlines a traditional endpoint assay to measure cAMP production.

Materials:

-

Cell membranes expressing a Gs-coupled GPCR

-

GMP-PCP

-

GPCR agonist

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

GTP regenerating system (e.g., creatine phosphate and creatine kinase) - Note: Omitted when using GMP-PCP

-

cAMP standard

-

cAMP detection kit (e.g., ELISA or TR-FRET based)

-

96-well microplate

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.

-

Prepare serial dilutions of the agonist in assay buffer.

-

Prepare a working solution of GMP-PCP in assay buffer. A typical final concentration is 100 µM.

-

-

Assay Plate Setup:

-

To each well of a 96-well plate, add 25 µL of the cell membrane suspension.

-

Add 25 µL of the agonist dilution series.

-

Initiate the reaction by adding 50 µL of the assay buffer containing GMP-PCP and ATP.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-30 minutes. The optimal time should be determined empirically.

-

-

Reaction Termination:

-

Stop the reaction by either heating the plate at 95°C for 5 minutes or by adding a stop solution containing a high concentration of EDTA.

-

-

cAMP Quantification:

-

Centrifuge the plate to pellet the membranes.

-

Use the supernatant to quantify the amount of cAMP produced using a commercially available cAMP detection kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Determine the concentration of cAMP in the experimental samples from the standard curve.

-

Plot the cAMP concentration as a function of agonist concentration to determine the EC₅₀.

-

Comparative Analysis of Non-Hydrolyzable GTP Analogs

While GMP-PCP is a powerful tool, it is important to understand its properties in the context of other commonly used non-hydrolyzable GTP analogs, such as GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) and GppNHp (Guanylyl-imidodiphosphate).

| Feature | GMP-PCP (Gpp(CH₂)p) | GTPγS | GppNHp |

| Modification | Methylene bridge between β and γ phosphates | Thio-substitution of a non-bridging oxygen on the γ-phosphate | Imino bridge between β and γ phosphates |

| Hydrolysis Resistance | Highly resistant | Very slowly hydrolyzed by some GTPases | Highly resistant |

| Affinity for G-proteins | Generally lower than GTPγS | Often higher than GTP and other analogs | Similar to or slightly lower than GTP |

| "Activating" Potency | Potent activator | Generally the most potent activator | Potent activator |

| Common Applications | Structural studies (crystallography), enzyme kinetics | GTP binding assays, functional activation studies | Structural and functional studies |

Causality Behind Experimental Choices:

-

GTPγS is often the preferred analog for functional assays like GTP binding and adenylyl cyclase activation due to its high affinity and potent activating properties.[10] However, its slow hydrolysis by some GTPases can be a confounding factor in certain kinetic studies.

-

GMP-PCP and GppNHp are excellent choices for structural biology studies (X-ray crystallography and cryo-EM) because their complete resistance to hydrolysis ensures a homogenous population of G-proteins in the active conformation, which is crucial for crystallization.[5] The choice between GMP-PCP and GppNHp may depend on the specific G-protein being studied, as subtle differences in the induced conformation can affect experimental outcomes.

Conclusion

This compound (GMP-PCP) is an indispensable tool for researchers investigating G-protein signaling. Its ability to lock G-proteins in a persistently active state by resisting hydrolysis provides a unique window into the molecular mechanisms of signal transduction. By understanding its core mechanism of action and employing it in well-designed experimental protocols, such as GTP binding and adenylyl cyclase assays, scientists can effectively dissect the complex and vital roles of GPCRs and G-proteins in health and disease. The selection of GMP-PCP over other non-hydrolyzable analogs should be guided by the specific experimental question, with its stability making it particularly well-suited for structural and detailed kinetic analyses.

References

-

G-protein-coupled receptor. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

-

G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI. Accessed January 22, 2026. [Link]

-

Structural insights into differences in G protein activation by family A and family B GPCRs. Science. Accessed January 22, 2026. [Link]

-

Non-hydrolyzable analog of GTP induces activity of Na+ channels via disassembly of cortical actin cytoskeleton. PubMed. Accessed January 22, 2026. [Link]

-

Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies. PubMed Central. Accessed January 22, 2026. [Link]

-

Compartmentalization and regulation of GTP in control of cellular phenotypes. PMC. Accessed January 22, 2026. [Link]

-

Structural and Functional Implication of Natural Variants of Gαs. PMC. Accessed January 22, 2026. [Link]

-

GPCR pharmacogenomics. PubMed. Accessed January 22, 2026. [Link]

-

Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open. PMC. Accessed January 22, 2026. [Link]

-

Structural Basis for G Protein-Coupled Receptor Activation. PMC. Accessed January 22, 2026. [Link]

-

Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi. NIH. Accessed January 22, 2026. [Link]

-

(GMPPCP) Guanosine-5. Jena Bioscience. Accessed January 22, 2026. [Link]

-

Conformational Changes Involved in G Protein-coupled Receptor Activation. PMC. Accessed January 22, 2026. [Link]

-

Recent advances in computational studies of GPCR-G protein interactions. PMC. Accessed January 22, 2026. [Link]

-

G(s):GTP activates Adenylyl cyclase. Reactome Pathway Database. Accessed January 22, 2026. [Link]

-

Structural basis of G protein-coupled receptor/G protein interactions. PubMed Central. Accessed January 22, 2026. [Link]

-

Compartmentalization and regulation of GTP in control of cellular phenotypes. DukeSpace. Accessed January 22, 2026. [Link]

-

Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. Accessed January 22, 2026. [Link]

-

Adenylyl and guanylyl cyclase assays. PubMed. Accessed January 22, 2026. [Link]

-

GpCp, Nucleotides for G-Protein Signaling. Jena Bioscience. Accessed January 22, 2026. [Link]

-

(PDF) G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. ResearchGate. Accessed January 22, 2026. [Link]

-

Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. Request PDF. Accessed January 22, 2026. [Link]

-

Structural Basis for G Protein-Coupled Receptor Activation. eScholarship.org. Accessed January 22, 2026. [Link]

-

Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway. YouTube. Accessed January 22, 2026. [Link]

-

A Conformational Twist for GPCR Signaling/ Cell, October 6, 2016 (Vol.. 167, Issue 3). YouTube. Accessed January 22, 2026. [Link]

-

G alpha (i) inhibits adenylate cyclase. Reactome Pathway Database. Accessed January 22, 2026. [Link]

-

The Molecular Basis of G Protein–Coupled Receptor Activation. PMC. Accessed January 22, 2026. [Link]

-

Comparative Analysis of GPCR Crystal Structures. PMC. Accessed January 22, 2026. [Link]

-

G Protein-Coupled Receptors in Taste Physiology and Pharmacology. Frontiers. Accessed January 22, 2026. [Link]

-

Conformational Changes Involved in G Protein-coupled Receptor Activation. ResearchGate. Accessed January 22, 2026. [Link]

-

Structural basis for GTP versus ATP selectivity in the NMP kinase AK3. PubMed Central. Accessed January 22, 2026. [Link]

-

Structural basis and mechanism of activation of two different families of G proteins by the same GPCR. NIH. Accessed January 22, 2026. [Link]

-

Adenylyl cyclase regulates signal onset via the inhibitory GTP-binding protein, Gi. PubMed. Accessed January 22, 2026. [Link]

-

Current Use of GPCR Pharmacogenomics in Clinical Practice. YouTube. Accessed January 22, 2026. [Link]

Sources

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Structural insights into differences in G protein activation by family A and family B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Reactome | G(s):GTP activates Adenylyl cyclase [reactome.org]

- 9. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]

- 10. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Principle and Application of Non-Hydrolyzable GTP Analogs

Executive Summary

Guanine nucleotide-binding proteins (G-proteins) are the linchpins of cellular signaling, acting as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is often transient, tightly controlled by the G-protein's intrinsic GTPase activity and regulatory proteins. This rapid inactivation presents a significant challenge for researchers aiming to study the structure, interactions, and downstream consequences of the activated state. Non-hydrolyzable GTP analogs are indispensable chemical tools that circumvent this problem. By mimicking the structure of GTP while resisting enzymatic cleavage, these analogs lock G-proteins in a constitutively active conformation, providing a stable window to investigate the intricate mechanisms of cellular signaling. This guide provides an in-depth exploration of the core principles of these analogs, a comparative analysis of common variants, and detailed protocols for their application in modern biological research.

Chapter 1: The GTPase Switch: A Tale of Two States

At the heart of countless signaling pathways lies the G-protein superfamily, which includes both heterotrimeric G-proteins (composed of α, β, and γ subunits) and small monomeric GTPases (like Ras, Rho, Rac, and Rab).[1][2] These proteins function as tightly regulated molecular switches. In the "off" state, the G-protein is bound to Guanosine Diphosphate (GDP). Upon receiving an upstream signal—often from a G-protein-coupled receptor (GPCR) for heterotrimeric G-proteins—the protein undergoes a conformational change.[3][4][5]

This change is facilitated by Guanine Nucleotide Exchange Factors (GEFs) , which promote the dissociation of the tightly bound GDP.[6][7] Because GTP is present in the cytosol at a much higher concentration than GDP, it rapidly occupies the newly vacant nucleotide-binding pocket. This binding of GTP switches the G-protein to its "on" state, triggering downstream signaling cascades.[5][8]

The signal is terminated when the G-protein hydrolyzes the terminal (gamma) phosphate of GTP, converting it back to GDP. This reaction is often slow but is dramatically accelerated by GTPase-Activating Proteins (GAPs) .[1][6][9] Once GTP is hydrolyzed, the G-protein reverts to its inactive conformation, ready for the next cycle.[1][9] The transient nature of this GTP-bound active state is the primary experimental challenge that non-hydrolyzable analogs are designed to overcome.

Caption: The canonical GTPase cycle, regulated by GEFs and GAPs.

Chapter 2: Freezing the Switch: The Principle of Non-Hydrolyzable GTP Analogs

The core principle of a non-hydrolyzable GTP analog is to function as a high-fidelity mimic of GTP that can bind to the G-protein's active site but is resistant to the hydrolytic action of the GTPase.[10] This resistance is achieved by chemically modifying the triphosphate chain, specifically the bond between the beta (β) and gamma (γ) phosphates, which is the target of hydrolysis.[10][11]

By replacing a key oxygen atom in the phosphate backbone, these analogs prevent the nucleophilic attack required for cleavage. For example:

-

GTPγS (Guanosine 5'-[γ-thio]triphosphate): A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.[11][12] This substitution sterically and electronically hinders the GTPase enzyme, dramatically slowing the rate of hydrolysis.[11]

-

GMP-PNP (Guanosine 5'-[β,γ-imido]triphosphate): The bridging oxygen between the β and γ phosphates is replaced with an imido (-NH-) group.[10]

-

GMP-PCP (Guanosine 5'-[β,γ-methylene]triphosphate): The same bridging oxygen is replaced with a methylene (-CH2-) group.[10]

When a G-protein is loaded with one of these analogs, it becomes locked in the GTP-bound, constitutively active state. This allows researchers to accumulate a stable population of active G-proteins, enabling a wide range of biochemical and structural studies that would be impossible with the transiently-active native protein.[10][13]

Chapter 3: The Scientist's Toolkit: A Comparative Guide to Common Analogs

While all non-hydrolyzable analogs serve to lock G-proteins in an active state, subtle differences in their chemistry make them more or less suitable for specific applications. The choice of analog is a critical experimental decision.[14]

| Analog Name | Modification | Key Features & Causality | Common Applications |

| GTPγS | Sulfur replaces a non-bridging oxygen on the γ-phosphate.[12] | Field Standard: Most widely used due to its high affinity for many G-proteins and potent activation. The thio-phosphate modification is sterically very similar to the natural phosphate, making it an excellent mimic.[10] It is highly resistant to hydrolysis by G-proteins.[15] | GPCR activation assays ([35S]GTPγS binding), effector pull-down studies, dissecting signaling pathways.[15][16][17] |

| GMP-PNP | Imido group (-NH-) replaces the bridging β-γ oxygen.[10] | Crystallography Favorite: The β-γ imido bond angle and length are very similar to the natural P-O-P bond, making it an exceptional structural mimic of the pre-hydrolysis state. It is generally considered more resistant to hydrolysis than GTPγS by some enzymes, though this can be protein-dependent.[18] | X-ray crystallography and cryo-EM to determine the structure of active G-proteins, kinetic analysis of nucleotide exchange.[10][19] |

| GMP-PCP | Methylene group (-CH2-) replaces the bridging β-γ oxygen.[10] | Alternative Structural Tool: The P-C-P bond is completely resistant to hydrolysis. However, the bond angle and length differ more significantly from the natural phosphate linkage compared to GMP-PNP, which can sometimes lead to non-native conformations. | Structural studies, particularly when absolute resistance to any potential enzymatic cleavage is paramount.[10] |

Expert Insight: The choice between GTPγS and GMP-PNP often depends on the experimental goal. For functional assays measuring G-protein activation, GTPγS is the gold standard due to its robust performance and the availability of a radiolabeled version ([35S]GTPγS).[15][16] For high-resolution structural studies, GMP-PNP is frequently preferred as it is believed to provide a more accurate snapshot of the true GTP-bound conformation.[19] However, it is crucial to recognize that even "non-hydrolyzable" analogs can be slowly hydrolyzed by some highly active enzymes, a factor that must be considered in experimental design.[18]

Chapter 4: In Vitro Veritas: Key Assays and Methodologies

The ability to generate a stable, active G-protein population underpins several foundational assays in cell signaling research.

Protocol 1: The [35S]GTPγS Binding Assay for Measuring GPCR Activation

This assay is a direct functional measure of the activation of heterotrimeric G-proteins following GPCR stimulation.[15][16] When a GPCR is activated by an agonist, it acts as a GEF for its coupled G-protein, causing it to release GDP.[5] In the assay, this allows the G-protein to bind the radiolabeled, non-hydrolyzable [35S]GTPγS. The accumulation of radioactivity in the cell membrane preparation is directly proportional to the level of G-protein activation.[15][16][20]

Self-Validating Protocol:

-

Membrane Preparation: Prepare cell membranes from a system expressing the GPCR of interest. Membranes can typically be stored at -80°C for long-term use.[15]

-

Assay Buffer Preparation: A typical buffer contains HEPES, MgCl₂, NaCl, and GDP.

-

Causality: Mg²⁺ is a critical cofactor for nucleotide binding. GDP is included at a low concentration to occupy the nucleotide-binding pocket of G-proteins in their basal state, ensuring that the exchange measured is agonist-dependent.

-

-

Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer, the agonist/compound to be tested, and [35S]GTPγS.

-

Incubation: Incubate at room temperature or 30°C for 30-60 minutes to allow for nucleotide exchange.[15]

-

Termination & Separation: The reaction is stopped by rapid filtration through a filtermat, which traps the membranes but allows unbound [35S]GTPγS to pass through. This is followed by washing with ice-cold buffer.

-

Detection: The radioactivity trapped on the filtermat is quantified using a scintillation counter.

Trustworthiness through Controls:

-

Basal Binding: A condition with no agonist to determine the baseline level of nucleotide exchange.

-

Non-Specific Binding (NSB): A condition with excess unlabeled GTPγS to ensure the measured signal is specific.

-

Positive Control: A known potent agonist for the receptor to define the maximum signal window.

Caption: Workflow for a classic [35S]GTPγS binding filtration assay.

Protocol 2: G-LISA™ Activation Assays for Small GTPases

For small GTPases like Rho, Rac, and Cdc42, traditional pull-down assays can be cumbersome. The G-LISA™ (Cytoskeleton, Inc.) is a 96-well plate-based assay that offers a quantitative, ELISA-like format for measuring active GTPase levels.[21][22]

Principle of the Assay:

-

Capture: The wells of the G-LISA™ plate are pre-coated with an effector protein domain that specifically binds to the active (GTP-bound) conformation of the target small G-protein (e.g., PAK PBD for Rac/Cdc42, Rhotekin RBD for Rho).[21][23]

-

Binding: Cell lysates are prepared in a specialized lysis buffer and added to the wells. Only the active, GTP-bound G-proteins from the lysate will bind to the effector-coated plate.[21]

-

Detection: The captured active G-protein is then detected using a specific primary antibody, followed by a secondary antibody conjugated to a detection enzyme (like HRP), and a subsequent colorimetric or chemiluminescent substrate.[21] The signal generated is proportional to the amount of active G-protein in the original sample.

This method requires significantly less sample material than traditional pull-downs and provides quantitative, reproducible data suitable for high-throughput analysis.[21]

Chapter 5: Illuminating Structure and Pathway: Advanced Applications

Structural Biology: A primary challenge in determining the three-dimensional structure of proteins is their inherent flexibility. By binding a non-hydrolyzable analog like GMP-PNP, a G-protein can be stabilized in a single, active conformation.[10][19] This homogeneity is often essential for forming the well-ordered crystals required for X-ray crystallography or for obtaining high-resolution reconstructions via cryo-electron microscopy (cryo-EM).[24] These structures have been fundamental to our understanding of how G-proteins are activated and how they interact with their downstream effectors.[2][25][26]

Dissecting Cellular Pathways: Non-hydrolyzable analogs can be introduced into permeabilized cells or used in in vitro reconstitution experiments to persistently activate specific G-proteins.[17] This allows researchers to bypass upstream signals and directly observe the downstream consequences of a specific G-protein's activation, such as cytoskeleton rearrangement or ion channel activity.[17] For example, the application of GTPγS to permeabilized cells has been shown to induce actin cytoskeleton rearrangements, demonstrating a link between G-protein activation and cellular mechanics.[17]

Chapter 6: Conclusion and Future Perspectives

Non-hydrolyzable GTP analogs are foundational tools in the study of G-protein signaling. They provide a simple yet powerful method to "freeze" a G-protein in its active state, overcoming the kinetic barrier imposed by GTP hydrolysis. This allows for robust functional assays, detailed structural analysis, and the precise dissection of complex signaling networks. From the classic [35S]GTPγS binding assay to modern, high-throughput G-LISA™ kits, these reagents continue to empower discoveries in fundamental research and drug development. As our understanding of G-protein regulation becomes more nuanced, the creative application of these and newly developed chemical probes will remain essential for illuminating the intricate communication that governs cellular life.

References

-

GTPγS Binding Assays - Assay Guidance Manual. (2012). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Fission Impossible: Non-hydrolyzable nucleotide analogs. (2019). Jena Bioscience. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. (Sourced via ResearchGate). [Link]

-

Negulyaev, Y. A., Vedernikova, E. A., & Klyachko, A. V. (1998). Non-hydrolyzable analog of GTP induces activity of Na+ channels via disassembly of cortical actin cytoskeleton. Rossiiskii Fiziologicheskii Zhurnal Imeni I.M. Sechenova, 84(10), 1026-1033. (Sourced via PubMed). [Link]

-

Why is GTP gamma S non hydrolyzable? (2012). Biology Stack Exchange. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

Manolaridis, I., et al. (2013). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 18(8), 9415-9438. (Sourced via PubMed Central). [Link]

-

Soh, Y., et al. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv. [Link]

-

Non-hydrolyzable GTP Test Kit. Jena Bioscience. [Link]

-

Freymann, D. M., et al. (1999). The Conformation of Bound GMPPNP Suggests a Mechanism for Gating the Active Site of the SRP GTPase. Structure, 7(10), 1261-1271. (Sourced via PubMed Central). [Link]

-

Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. (Sourced via PubMed Central). [Link]

-

Cherfils, J., & Zeghouf, M. (2013). Regulation of Small GTPases by GEFs, GAPs, and GDIs. Physiological Reviews, 93(1), 269-309. [Link]

-

G-LISA™ RhoA Activation Assay Biochem Kit (Luminometry Based). Cytoskeleton, Inc. [Link]

-

Donaldson, J. G., & Jackson, C. L. (2011). ARF GTPases and their GEFs and GAPs: concepts and challenges. Annual Review of Cell and Developmental Biology, 27, 221-240. (Sourced via PubMed Central). [Link]

-

Zhang, Y., et al. (2017). Structural insights into differences in G protein activation by family A and family B GPCRs. Science, 358(6367), 1186-1191. [Link]

-

Biochemistry, G Protein Coupled Receptors. (2023). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Weyler, M., et al. (2007). Synthesis, characterization and application of two nucleoside triphosphate analogues, GTPgammaNH(2) and GTPgammaF. Chembiochem, 8(1), 58-64. (Sourced via PubMed). [Link]

-

Characterization of the GTPγS release function of a G protein-coupled receptor. (2017). Journal of Biological Chemistry. (Sourced via ResearchGate). [Link]

-

G-protein-coupled receptor signaling: transducers and effectors. (2018). Journal of Biological Chemistry. [Link]

-

G-LISA Activation Assays. Universal Biologicals. [Link]

-

Zhang, D., Zhao, Q., & Wu, B. (2015). Structural Studies of G Protein-Coupled Receptors. Molecules and Cells, 38(10), 836-842. (Sourced via PubMed Central). [Link]

-

G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. [Link]

-

Sprang, S. R. (1997). G protein mechanisms: Insights from structural analysis. Annual Review of Biochemistry, 66, 639-678. [Link]

-

Lee, H., et al. (2019). Structural Insights into the Regulation Mechanism of Small GTPases by GEFs. Molecules, 24(18), 3308. [Link]

-

Nucleotides for G-Protein Signaling. Jena Bioscience. [Link]

-

STUDIES OF G-PROTEIN–COUPLED RECEPTORS. The Nobel Prize. [Link]

-

Small GTPase activation cycle with GEFs, GAPs, and GDIs. ResearchGate. [Link]

-

GTPγS Binding Assay. Creative Bioarray. [Link]

-

G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]

-

Guanine-based purines catabolism. GTP, GDP and GMP are hydrolyzed... ResearchGate. [Link]

-

Zhang, D., Zhao, Q., & Wu, B. (2015). Structural Studies of G Protein-Coupled Receptors. Molecules and Cells, 38(10), 836-42. (Sourced via PubMed). [Link]

-

Regulation of small GTPases by GEFs, GAPs, and GDIs. Semantic Scholar. [Link]

Sources

- 1. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. umimpact.umt.edu [umimpact.umt.edu]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. bosterbio.com [bosterbio.com]

- 9. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Fission Impossible: Non-hydrolyzable nucleotide analogs - News Blog - Jena Bioscience [jenabioscience.com]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS | bioRxiv [biorxiv.org]

- 13. Synthesis, characterization and application of two nucleoside triphosphate analogues, GTPgammaNH(2) and GTPgammaF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-hydrolyzable GTP Test Kit, Non-hydrolyzable Nucleotide Kits - Jena Bioscience [jenabioscience.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Non-hydrolyzable analog of GTP induces activity of Na+ channels via disassembly of cortical actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Conformation of Bound GMPPNP Suggests a Mechanism for Gating the Active Site of the SRP GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. 活性型低分子量Gタンパク質の定量キット | G-LISA Small G-Protein Activation Assay Biochem Kitシリーズ | フナコシ [funakoshi.co.jp]

- 23. Cytoskeleton, Inc. RhoA G-LISA Activation Assay Kit (Colorimetric Format), | Fisher Scientific [fishersci.com]

- 24. Structural insights into differences in G protein activation by family A and family B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural Studies of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural Studies of G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: 5'-Guanylylmethylenediphosphonate vs. GTP in Elucidating G-Protein Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine triphosphate (GTP) is a fundamental purine nucleotide that serves as a molecular switch in a vast array of cellular processes, most notably in signal transduction pathways mediated by GTP-binding proteins (G-proteins).[1][2] The transient nature of GTP's interaction, dictated by its hydrolysis to Guanosine diphosphate (GDP), presents challenges for the detailed study of G-protein activation and downstream signaling. This guide provides an in-depth technical examination of 5'-Guanylylmethylenediphosphonate (GMP-PCP), a non-hydrolyzable analog of GTP, and contrasts its function with that of its natural counterpart. We will explore the structural basis for GMP-PCP's resistance to hydrolysis, its application in stabilizing G-proteins in a persistently active state, and provide detailed, field-proven protocols for its use in key biochemical and structural assays. This whitepaper is intended to serve as a critical resource for researchers seeking to dissect the intricacies of G-protein signaling and leverage this knowledge in drug discovery and development.

Introduction: The GTP Hydrolysis Cycle - A Master Regulator of Cellular Signaling

Guanosine triphosphate (GTP) is a cornerstone of cellular function, acting as an energy source for critical processes like protein synthesis and as a signaling molecule.[1] Its most prominent role is in signal transduction, particularly in pathways involving G-proteins.[1][3][4] G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[5][6]

This activation cycle is initiated by G-protein-coupled receptors (GPCRs), the largest family of cell surface receptors in the human genome.[7][8][9] Upon binding an extracellular ligand (e.g., a hormone or neurotransmitter), the GPCR undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF).[7][10] The activated GPCR promotes the release of GDP from the G-protein's alpha subunit (Gα), which is then replaced by the more abundant intracellular GTP.[7][11][12] This exchange triggers the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which can then interact with downstream effectors to propagate the signal.[7][11][13]

The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP.[14][15] This process is often accelerated by GTPase-activating proteins (GAPs).[10][16] The resulting Gα-GDP subunit then re-associates with a Gβγ dimer, returning the G-protein to its inactive, heterotrimeric state, ready for another round of activation.[10] This tightly regulated cycle ensures that cellular signals are transient and precisely controlled.

This compound (GMP-PCP): The "Locked-On" Switch

To study the transient "on" state of G-proteins, researchers require tools to trap them in their active conformation. This is the primary function of this compound (also known as GMP-PCP or Gpp(CH₂)p). GMP-PCP is a synthetic, non-hydrolyzable analog of GTP.[17]

The key to its function lies in a subtle but critical structural modification: the oxygen atom bridging the β and γ phosphates in GTP is replaced by a methylene (-CH₂-) group. This phosphodiester bond is the target of the Gα subunit's GTPase activity. The carbon-phosphorus bond in GMP-PCP is resistant to enzymatic cleavage, effectively preventing hydrolysis.[17]

When GMP-PCP is introduced into a system, it can bind to G-proteins in the same manner as GTP. However, because it cannot be hydrolyzed, the G-protein becomes locked in a persistently active state. This "freezing" of the G-protein in its "on" conformation is an invaluable tool for a wide range of experimental applications.[18]

Comparative Properties of GTP and GMP-PCP

| Feature | Guanosine Triphosphate (GTP) | This compound (GMP-PCP) |

| Structure | Ribose, Guanine, Triphosphate Chain (P-O-P-O-P) | Ribose, Guanine, Triphosphate Chain with a methylene bridge (P-CH₂-P-O-P) |

| Hydrolysis | Readily hydrolyzed to GDP by GTPases.[14] | Resistant to enzymatic hydrolysis.[17] |

| G-Protein State | Induces a transient "On" state.[5] | Induces a persistent, "locked-on" state. |

| Primary Role | Natural cellular energy currency and signaling molecule.[2] | Research tool to study G-protein activation and function.[17] |

| Synonyms | GTP | Gpp(CH₂)p |

Applications in Research and Drug Development

The ability of GMP-PCP to stabilize the active state of G-proteins makes it an indispensable reagent in biochemistry, pharmacology, and structural biology.

Elucidating GPCR Activation and G-Protein Coupling

GMP-PCP is instrumental in studying the high-affinity state of GPCRs that is coupled to G-proteins.[19] By locking the G-protein in an active state, researchers can stabilize the GPCR-G-protein complex, facilitating the study of their interaction.

Experimental Protocol: Receptor-G Protein Coupling Assay

This protocol describes a method to assess the formation of a stable, high-affinity complex between an agonist-activated GPCR and its cognate G-protein, facilitated by GMP-PCP.

Rationale: The principle of this assay is to measure the increased binding of a radiolabeled agonist to its receptor in the presence of a G-protein and GMP-PCP. The non-hydrolyzable analog traps the GPCR-G-protein complex, which exhibits a higher affinity for agonists than the receptor alone.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Purified heterotrimeric G-protein

-

Radiolabeled agonist (e.g., [³H]-agonist)

-

GMP-PCP solution (10 mM stock)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Wash Buffer (ice-cold Binding Buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine cell membranes (10-50 µg protein), purified G-protein (10-100 nM), and varying concentrations of the radiolabeled agonist.

-

Nucleotide Addition: To parallel tubes, add either GMP-PCP (final concentration 10 µM) or GDP (final concentration 10 µM, as a control for the low-affinity state).

-

Incubation: Incubate the reactions at 30°C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

-

Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

Self-Validation and Interpretation: The experiment's integrity is validated by comparing the results from GMP-PCP-containing samples to those with GDP. A significant increase in radioligand binding in the presence of GMP-PCP indicates the successful formation of the high-affinity agonist-GPCR-G-protein complex.

Characterizing GTPase Activity

While GMP-PCP itself is not hydrolyzed, it serves as a crucial negative control in GTPase activity assays. These assays measure the rate at which a G-protein hydrolyzes GTP to GDP.

Experimental Protocol: Endpoint GTPase Assay

This protocol measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

Rationale: The rate of GTPase activity is determined by quantifying the amount of Pi produced over time. A malachite green-based colorimetric reagent is commonly used, which forms a colored complex with free phosphate. GMP-PCP is used as a negative control to ensure that any measured phosphate release is due to enzymatic activity and not non-enzymatic GTP degradation.

Materials:

-

Purified G-protein

-

GTP solution (1 mM stock, Pi-free)

-

GMP-PCP solution (1 mM stock)

-

Assay Buffer (e.g., 20 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂)

-

Phosphate detection reagent (e.g., PiColorLock™ Gold or similar malachite green formulation)[20]

-

Phosphate standard solution

Step-by-Step Methodology:

-

Standard Curve: Prepare a phosphate standard curve according to the detection reagent manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the purified G-protein to the Assay Buffer.

-

Initiate Reaction: Start the reaction by adding GTP to the experimental wells and GMP-PCP to the negative control wells (final concentration typically 100 µM). Include a "no enzyme" control with GTP to measure background hydrolysis.

-

Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a set period (e.g., 15-60 minutes). The time should be within the linear range of the reaction.

-

Terminate and Detect: Stop the reaction and detect the released phosphate by adding the malachite green reagent as per the manufacturer's protocol.[20]

-

Read Absorbance: After color development (typically 30 minutes), measure the absorbance at ~635 nm.[20]

-

Calculate Activity: Determine the amount of Pi released by comparing the absorbance values to the phosphate standard curve, after subtracting the background from the "no enzyme" control. The GMP-PCP control should show no significant Pi release.

Workflow Diagram: Endpoint GTPase Assay```dot

Caption: The G-protein activation cycle.

Conclusion

The dynamic interplay between GTP and G-proteins is a fundamental control mechanism in cellular signaling. While GTP acts as the natural, transient activator, its non-hydrolyzable analog, this compound, provides an essential tool for the modern researcher. By locking G-proteins into their active conformation, GMP-PCP enables detailed investigation of receptor-protein interactions, enzymatic activity, and high-resolution structural analysis. A thorough understanding of the distinct functions of GTP and GMP-PCP is paramount for designing robust experiments that can unravel the complexities of G-protein-mediated signaling pathways, ultimately accelerating the development of novel therapeutics targeting this critical class of proteins.

References

-

Jena Bioscience. GppCp, β,γ non-hydrolyzable Guanosine Nucleotides. Available from: [Link]

-

Tuominen, H. J., et al. (2020). Hunting for the high-affinity state of G-protein-coupled receptors with agonist tracers: Theoretical and practical considerations for positron emission tomography imaging. British Journal of Pharmacology, 177(5), 1035-1050. Available from: [Link]

-

Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101533. Available from: [Link]

-

Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The molecular basis of G protein-coupled receptor activation. Nature, 459(7245), 356-363. Available from: [Link]

-

Berstein, G., Blank, J. L., Smrcka, A. V., Higashijima, T., Sternweis, P. C., Exton, J. H., & Ross, E. M. (1992). Reconstitution of agonist-stimulated phosphatidylinositol 4,5-bisphosphate hydrolysis by Gq is dependent on receptor-G protein affinity. Journal of Biological Chemistry, 267(12), 8081-8088. Available from: [Link]

-

Wikipedia. Guanosine triphosphate. Available from: [Link]

-

Yajima, H., et al. (2012). Conformational changes in tubulin in GMPCPP and GDP-taxol microtubules observed by cryoelectron microscopy. Journal of Cell Biology, 198(3), 315-322. Available from: [Link]

-

Coleman, D. E., et al. (1994). Mechanism of GTP hydrolysis by G-protein alpha subunits. Proceedings of the National Academy of Sciences, 91(16), 7578-7581. Available from: [Link]

-

Zhang, R., et al. (2015). Cryo-EM structure of a GMPCPP microtubule. ResearchGate. Available from: [Link]

-

Jena Bioscience. Non-hydrolyzable GTP Test Kit. Available from: [Link]

-

Lin, Y., et al. (2021). Protocol for structural and biochemical analyses of RhoA GTPase. STAR Protocols, 2(2), 100486. Available from: [Link]

-

baseclick GmbH. GTP Biology: Role, Applications & Research. Available from: [Link]

-

Wikipedia. G protein-coupled receptor. Available from: [Link]

-

Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry, 56, 615-649. Available from: [Link]

-

EMBL-EBI. EMDB-5895: Cryo EM density of microtubules stabilized by GMPCPP. Available from: [Link]

-

Yang, C. R., et al. (2012). The G protein coupled receptor 3 is involved in cAMP and cGMP signaling and maintenance of meiotic arrest in porcine oocytes. PLoS One, 7(6), e38807. Available from: [Link]

-

Siderovski, D. P., & Willard, F. S. (2005). The GAPs, GEFs, and GDIs of heterotrimeric G-protein signaling. Critical Reviews in Biochemistry and Molecular Biology, 40(1), 1-23. Available from: [Link]

-

Biology Stack Exchange. Why is GTP gamma S non hydrolyzable?. Available from: [Link]

-

Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. Available from: [Link]

-

Neal, S. E., Eccleston, J. F., & Webb, M. R. (1990). Kinetic analysis of the hydrolysis of GTP by p21N-ras. The basal GTPase mechanism. Journal of Biological Chemistry, 265(1), 202-207. Available from: [Link]

-

Laboratory Notes. Guanosine Triphosphate (GTP). Available from: [Link]

-

TeachMePhysiology. G-Proteins (GPCRs) - Structure - Function. Available from: [Link]

-

Schofield, C. P., et al. (2012). Kinetic analysis of GTP hydrolysis catalysed by the Arf1-GTP–ASAP1 complex. Biochemical Journal, 448(2), 205-213. Available from: [Link]

-

Uhing, R. J., et al. (1989). GTP and its non-hydrolysable analogues stimulate polyphosphoinositide hydrolysis in plasma membranes of rat hepatocytes. Biochemical Society Transactions, 17(6), 1100-1101. Available from: [Link]

-

Rohou, A. (2024). New Techniques for CryoEM of Small Proteins. YouTube. Available from: [Link]

-

Yang, C. R., et al. (2012). The G Protein Coupled Receptor 3 Is Involved in cAMP and cGMP Signaling and Maintenance of Meiotic Arrest in Porcine Oocytes. PLOS One. Available from: [Link]

-

Inoue, A., et al. (2019). Rules and mechanisms governing G protein coupling selectivity of GPCRs. Cell, 177(7), 1933-1947.e12. Available from: [Link]

-

Kham-pala, T., et al. (2020). The GTPase hGBP1 converts GTP to GMP in two steps via proton shuttle mechanisms. Chemical Science, 11(17), 4435-4447. Available from: [Link]

-

Volonté, C., et al. (2003). Signal transduction events induced by extracellular guanosine 5′triphosphate in excitable cells. Journal of Cell Science, 116(14), 2829-2837. Available from: [Link]

-

Son, C. D., et al. (2007). Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p. Protein and Peptide Letters, 14(7), 671-678. Available from: [Link]

-

Llaguno, M. C., et al. (2021). Fusion protein strategies for cryo-EM study of G protein-coupled receptors. Structure, 29(5), 493-500.e4. Available from: [Link]

-

Innova Biosciences. GTPase assay kit. Available from: [Link]

-

Sprang, S. R. (2016). Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis. Journal of Biological Chemistry, 291(18), 9494-9501. Available from: [Link]

-

Pearson+. The addition of the nonhydrolyzable GTP-analog, GTPγS. Available from: [Link]

-

Schneider, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. Available from: [Link]

-

Purves, D., et al. (2001). G-Proteins and Their Molecular Targets. Neuroscience. 2nd edition. Available from: [Link]

-

Okashah, N., et al. (2019). Decoding Principles of Selective GPCR-Gα Coupling. Biochemistry, 58(41), 4217-4227. Available from: [Link]

Sources

- 1. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. GTP Biology: Role, Applications & Research [baseclick.eu]

- 4. Signal transduction by guanine nucleotide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The addition of the nonhydrolyzable GTP-analog, GTPγS (shown belo... | Study Prep in Pearson+ [pearson.com]

- 6. G-Proteins and Their Molecular Targets - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. pnas.org [pnas.org]

- 15. The GTPase hGBP1 converts GTP to GMP in two steps via proton shuttle mechanisms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Rapid GTP binding and hydrolysis by G(q) promoted by receptor and GTPase-activating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GppCp, β,γ non-hydrolyzable Guanosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 18. Non-hydrolyzable GTP Test Kit, Non-hydrolyzable Nucleotide Kits - Jena Bioscience [jenabioscience.com]

- 19. Hunting for the high‐affinity state of G‐protein‐coupled receptors with agonist tracers: Theoretical and practical considerations for positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.novusbio.com [resources.novusbio.com]

The Researcher's Guide to 5'-Guanylylmethylenediphosphonate (Gpp(CH2)p): A Non-Hydrolyzable GTP Analog

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of cellular signaling, G-protein-coupled receptors (GPCRs) stand as central players, translating a vast array of extracellular stimuli into intracellular responses. The activation of their downstream signaling partners, the heterotrimeric G-proteins, is a critical and tightly regulated process. At the heart of this regulation lies the binding and hydrolysis of guanosine triphosphate (GTP). To dissect the transient and dynamic nature of G-protein activation, researchers rely on molecular tools that can "freeze" the G-protein in its active state. This guide provides a comprehensive overview of one such indispensable tool: 5'-Guanylylmethylenediphosphonate, a non-hydrolyzable analog of GTP. Herein, we delve into its nomenclature, mechanism of action, and practical applications, offering a technical resource for scientists dedicated to unraveling the complexities of G-protein signaling.

Nomenclature and Chemical Identity: A Guide to the Synonyms of this compound

This compound is a synthetic compound that serves as a structural and functional mimic of GTP. Due to its chemical structure and application, it is known by a variety of synonyms and abbreviations in scientific literature and commercial catalogs. A clear understanding of this nomenclature is crucial for accurate literature searches and experimental design.

Common Synonyms and Abbreviations:

| Synonym | Abbreviation | Notes |

| This compound | Gpp(CH2)p | The most common abbreviation, emphasizing the methylene bridge. |

| Guanosine 5'-(β,γ-methylene)triphosphate | GMP-PCP | Highlights the methylene substitution between the beta and gamma phosphates. |

| β,γ-Methylene-GTP | Describes the location of the methylene group. | |

| Guanylyl-(β,γ-methylene)diphosphonate | An alternative chemical name. | |

| 5'-Guanylylmethylenebisphosphonate |

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H18N5O13P3 | |

| Molecular Weight | 521.21 g/mol | |

| CAS Number | 34429-93-1 |

Mechanism of Action: Locking the G-Protein in an "On" State

The utility of Gpp(CH2)p lies in its resistance to enzymatic hydrolysis by the intrinsic GTPase activity of the Gα subunit of heterotrimeric G-proteins.[1][2] This non-hydrolyzable nature is conferred by the substitution of the oxygen atom linking the β- and γ-phosphates of GTP with a methylene group (-CH2-). This subtle yet critical modification prevents the cleavage of the terminal phosphate, effectively trapping the G-protein in its active, GTP-bound conformation.[3]

The G-Protein Activation/Deactivation Cycle

Under normal physiological conditions, the activation of a G-protein is a transient event governed by a regulated cycle:

-

Resting State: In its inactive state, the Gα subunit is bound to guanosine diphosphate (GDP) and forms a heterotrimeric complex with the Gβγ subunits.[4]

-

Activation: Upon activation by an agonist-bound GPCR, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the dissociation of GDP from the Gα subunit.[5][6]

-

GTP Binding: Due to the high intracellular concentration of GTP, it rapidly binds to the nucleotide-free Gα subunit.

-

Conformational Change and Dissociation: GTP binding induces a conformational change in the Gα subunit, causing its dissociation from both the GPCR and the Gβγ dimer. The now-active Gα-GTP and the liberated Gβγ dimer can then interact with and modulate the activity of downstream effector proteins (e.g., adenylyl cyclase, phospholipase C).[1][2][4]

-

Signal Termination (Hydrolysis): The intrinsic GTPase activity of the Gα subunit hydrolyzes the bound GTP to GDP and inorganic phosphate (Pi).[1] This hydrolysis is often accelerated by Regulator of G-protein Signaling (RGS) proteins.[3]

-

Reassociation: The Gα-GDP subunit reassociates with a Gβγ dimer, returning the G-protein to its inactive, heterotrimeric state, ready for another round of activation.[1]

Caption: The G-Protein Activation and Deactivation Cycle.

The Role of Gpp(CH2)p in Disrupting the Cycle

Gpp(CH2)p, being resistant to hydrolysis, effectively stalls the G-protein cycle at the active state. When Gpp(CH2)p is introduced into an experimental system, it competes with endogenous GTP for binding to the Gα subunit. Once bound, the Gα-Gpp(CH2)p complex remains persistently active, as the GTPase-mediated "off switch" is disabled. This sustained activation allows for the stable and measurable accumulation of downstream signaling events, which would otherwise be transient and difficult to detect.

Caption: Mechanism of Gpp(CH2)p-induced sustained G-protein activation.

Experimental Applications: A Practical Guide

The unique properties of Gpp(CH2)p make it a cornerstone reagent in a variety of assays designed to probe G-protein function.

GTP Binding Assays

These assays directly measure the activation of G-proteins by monitoring the binding of a radiolabeled or fluorescently tagged non-hydrolyzable GTP analog to membrane preparations containing the GPCR and G-protein of interest. The most common variant utilizes [³⁵S]GTPγS; however, the principles are directly applicable to assays using a labeled form of Gpp(CH2)p.

Principle: In the presence of an agonist, the GPCR promotes the exchange of GDP for the labeled non-hydrolyzable GTP analog on the Gα subunit. The amount of bound radioactivity or fluorescence is then quantified and is directly proportional to the extent of G-protein activation.

Step-by-Step Protocol for a [³⁵S]GTPγS Binding Assay (Adaptable for Labeled Gpp(CH2)p):

-

Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the GPCR and G-protein of interest.

-

Assay Buffer Preparation: Prepare an assay buffer typically containing HEPES or Tris-HCl, MgCl₂, NaCl, and a GDP concentration optimized to maintain a low basal signal.

-

Reaction Setup: In a microplate, combine the cell membranes, assay buffer, [³⁵S]GTPγS (or labeled Gpp(CH2)p), and the test compounds (agonists, antagonists).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for nucleotide exchange.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radiolabel from the unbound radiolabel in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radiolabel.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabel as a function of the agonist concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Adenylyl Cyclase Activation Assays

This assay measures the functional consequence of Gs-protein activation, which is the production of cyclic AMP (cAMP) by the effector enzyme adenylyl cyclase.

Principle: In the presence of a Gs-coupled receptor agonist and Gpp(CH2)p, the Gsα subunit is persistently activated, leading to a sustained stimulation of adenylyl cyclase and a measurable accumulation of cAMP.

Step-by-Step Protocol for an Adenylyl Cyclase Activation Assay:

-

Membrane Preparation: Prepare membranes from cells expressing the Gs-coupled receptor of interest.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP (the substrate for adenylyl cyclase), an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, Gpp(CH2)p, and the test compounds.

-

Initiation and Incubation: Initiate the reaction by adding the cell membranes to the reaction mixture and incubate at a controlled temperature (e.g., 30°C).

-

Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

-

cAMP Quantification: Measure the amount of cAMP produced using a variety of available methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.

-

Data Analysis: Determine the concentration-response relationship for the agonist-induced cAMP production.

Gpp(CH2)p vs. GTPγS: A Comparative Analysis

While both Gpp(CH2)p and Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) are widely used non-hydrolyzable GTP analogs, they possess distinct characteristics that may influence the choice of reagent for a particular experiment.

| Feature | This compound (Gpp(CH2)p) | Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) |

| Chemical Modification | Methylene bridge (-CH2-) between β and γ phosphates. | Sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[7] |

| Hydrolysis Resistance | Completely resistant to hydrolysis by GTPases. | Very slowly hydrolyzed by GTPases.[7] |

| Binding Affinity | Generally exhibits a lower binding affinity for Gα subunits compared to GTPγS. | Typically has a higher binding affinity for Gα subunits. |

| "Irreversibility" | The binding is considered practically irreversible due to the lack of hydrolysis. | The slow hydrolysis can lead to some dissociation over time, making it "less" irreversible than Gpp(CH2)p in long-term experiments. |

| Common Applications | Structural studies (e.g., X-ray crystallography) where a completely stable complex is desired. Functional assays where absolute resistance to hydrolysis is critical. | Widely used in radioligand binding assays ([³⁵S]GTPγS) due to its high affinity and commercial availability in a radiolabeled form.[8] |

| Potential for Artifacts | The lower affinity may require higher concentrations, potentially leading to off-target effects. | The thio-modification can sometimes lead to non-specific interactions or artifacts not observed with the native GTP. |

Conclusion and Future Perspectives

This compound and its synonyms represent a family of indispensable tools for the study of G-protein signaling. Its ability to lock G-proteins in a persistently active state has been instrumental in elucidating the fundamental mechanisms of GPCR function and in the development of high-throughput screening assays for drug discovery. While newer techniques involving FRET and BRET-based biosensors are providing more dynamic views of G-protein activation in living cells, the utility of non-hydrolyzable GTP analogs like Gpp(CH2)p in biochemical and structural studies remains undiminished. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective application in advancing our knowledge of cellular signaling in both health and disease.

References

-

Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual review of biochemistry, 56(1), 615-649. [Link]

-

Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356-363. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66035, this compound. [Link]

-

Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological reviews, 85(4), 1159-1204. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489-508. [Link]

-

Milligan, G. (2003). The role of G-protein-coupled receptor dimerization. British journal of pharmacology, 140(4), 669-675. [Link]

-

Sprang, S. R. (2016). The G protein activation cycle. Sub-cellular biochemistry, 81, 1-30. [Link]

-

Sassone-Corsi, P. (2012). The cyclic AMP pathway. Cold Spring Harbor perspectives in biology, 4(12), a011148. [Link]

-

Eckstein, F. (1985). Nucleoside phosphorothioates. Annual review of biochemistry, 54(1), 367-402. [Link]

-

Neves, S. R., Ram, P. T., & Iyengar, R. (2002). G protein pathways. Science, 296(5573), 1636-1639. [Link]

-

Wikipedia. Guanosine triphosphate. [Link]

-

Siderovski, D. P., & Willard, F. S. (2005). The GAPs, GEFs, and GDIs of heterotrimeric G-protein signaling. Critical Reviews™ in Biochemistry and Molecular Biology, 40(1), 1-24. [Link]

-

Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). G-Proteins and Their Molecular Targets. Neuroscience. 2nd edition. [Link]

-

Gether, U. (2000). Uncovering molecular mechanisms involved in activation of G protein-coupled receptors. Endocrine reviews, 21(1), 90-113. [Link]

Sources

- 1. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jackwestin.com [jackwestin.com]

- 3. Regulators of G-Protein Signaling and Their Gα Substrates: Promises and Challenges in Their Use as Drug Discovery Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-Proteins and Their Molecular Targets - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5'-Guanylylmethylenediphosphonate (GMP-PCP) in Basic Research

Abstract

This guide provides an in-depth technical overview of 5'-Guanylylmethylenediphosphonate (GMP-PCP), a non-hydrolyzable analog of guanosine triphosphate (GTP). We will explore the core mechanism of GMP-PCP, detailing how its resistance to enzymatic cleavage serves as a powerful tool to lock GTP-binding proteins (G-proteins) in a persistently active state. This unique property allows researchers to dissect complex cellular processes with exquisite control. The guide is structured to provide not only theoretical understanding but also practical, field-proven insights for researchers, scientists, and drug development professionals. We will cover key applications in G-protein coupled receptor (GPCR) signaling, cytoskeletal dynamics, and vesicular transport, complete with detailed experimental protocols, data interpretation guidance, and visual aids to facilitate experimental design and execution.

Chapter 1: Introduction to this compound (GMP-PCP): The Molecular Clamp for GTPases

Guanosine triphosphate (GTP) is a universal molecular switch, with its binding and subsequent hydrolysis by GTPase enzymes controlling a vast array of cellular functions. The transition from a GTP-bound ('on') to a GDP-bound ('off') state is the central timing mechanism for processes ranging from signal transduction to cell motility. However, the transient nature of the GTP-bound state presents a significant challenge for researchers seeking to study its downstream consequences.

This compound, also known as GMP-PCP or Gpp(CH₂)p, is a synthetic analog of GTP.[1] Its critical feature is the substitution of the oxygen atom linking the β- and γ-phosphates with a methylene bridge (CH₂). This subtle structural modification renders the terminal phosphate bond resistant to cleavage by the intrinsic GTPase activity of G-proteins. By binding to the nucleotide-binding pocket of a G-protein without being hydrolyzed, GMP-PCP effectively acts as a molecular clamp, locking the protein in a constitutively active conformation. This allows for the stable accumulation of the 'on' state, enabling detailed investigation of its functional roles.

Chapter 2: The Central Mechanism: Arresting the G-Protein Cycle

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are quintessential molecular switches that are activated by G-protein-coupled receptors (GPCRs).[2] In its inactive state, the Gα subunit is bound to GDP.[3] Upon GPCR activation by an external stimulus (e.g., a hormone or neurotransmitter), the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from Gα.[3] Due to the high intracellular concentration of GTP, it rapidly binds to the now-empty nucleotide pocket, causing a conformational change in Gα.[3] This leads to its dissociation from both the GPCR and the Gβγ dimer, allowing both Gα-GTP and the free Gβγ complex to modulate downstream effectors like adenylyl cyclase.[3][4]

The signal is terminated when the intrinsic GTPase activity of the Gα subunit, often accelerated by Regulators of G-protein Signaling (RGS) proteins, hydrolyzes GTP back to GDP.[5][6] This allows Gα-GDP to reassociate with Gβγ, returning the system to its inactive, resting state.[4]

GMP-PCP intervenes in this cycle by replacing GTP. It binds to the Gα subunit following GDP release but cannot be hydrolyzed. This creates a stable Gα-GMP-PCP complex that continuously signals to downstream effectors, providing a static snapshot of the activated state for experimental analysis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jackwestin.com [jackwestin.com]

- 3. Mechanistic insights into GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Regulators of G-protein Signaling accelerate GPCR signaling kinetics and govern sensitivity solely by accelerating GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mastering G Protein Activation: A Guide to Using 5'-Guanylylmethylenediphosphonate in Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the G Protein Signal